molecular formula C8H21N3 B3053164 1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- CAS No. 51460-23-2

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl-

Cat. No.: B3053164
CAS No.: 51460-23-2
M. Wt: 159.27 g/mol
InChI Key: AJVLOCDDVDBRHR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- can be synthesized through the reaction of 1,4-butanediamine with 3-aminopropylamine under controlled conditions. The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,4-butanediamine, N-(3-aminopropyl)-N-methyl- involves large-scale chemical synthesis using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted polyamines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for the detection of biogenic amines using HPLC.

    Biology: Plays a role in cellular development, differentiation, and stability of DNA.

    Medicine: Investigated for its potential therapeutic effects in modulating cellular activities and apoptosis.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-butanediamine, N-(3-aminopropyl)-N-methyl- involves its interaction with various molecular targets and pathways. It inhibits neuronal nitric oxide synthase (nNOS) and binds to DNA, which may be used for the purification of DNA-binding proteins. Additionally, it stimulates T4 polynucleotide kinase activity, modulating various cellular activities .

Comparison with Similar Compounds

Similar Compounds

    Spermidine: A polyamine with similar biological functions but different molecular structure.

    Spermine: Another polyamine with a higher molecular weight and additional amine groups.

    Putrescine: A simpler polyamine with fewer amine groups.

Uniqueness

1,4-Butanediamine, N-(3-aminopropyl)-N-methyl- is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets and pathways. Its ability to modulate cellular activities and its applications in various fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-methylbutane-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-11(8-4-6-10)7-3-2-5-9/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVLOCDDVDBRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536122
Record name N~1~-(3-Aminopropyl)-N~1~-methylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51460-23-2
Record name N~1~-(3-Aminopropyl)-N~1~-methylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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